molecular formula C24H19N3O3 B291994 3-methyl-11-(2-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

3-methyl-11-(2-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B291994
M. Wt: 397.4 g/mol
InChI Key: IRXKXXXBNRUYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrido-furo-diazepine intermediate, followed by functionalization to introduce the methyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure and have comparable biological activities.

    Phenyl-substituted diazepines: These compounds have similar aromatic and heterocyclic features.

Uniqueness

What sets 10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

This detailed article provides a comprehensive overview of 10-methyl-4-(2-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-methyl-11-(2-methylphenyl)-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C24H19N3O3/c1-14-8-6-7-11-18(14)27-13-19(28)26-21-20-15(2)12-17(16-9-4-3-5-10-16)25-23(20)30-22(21)24(27)29/h3-12H,13H2,1-2H3,(H,26,28)

InChI Key

IRXKXXXBNRUYRT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CC(=O)NC3=C(C2=O)OC4=C3C(=CC(=N4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)NC3=C(C2=O)OC4=C3C(=CC(=N4)C5=CC=CC=C5)C

Origin of Product

United States

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